molecular formula C11H12N2OS B5382003 3-(2,3-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one

3-(2,3-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B5382003
M. Wt: 220.29 g/mol
InChI Key: KCXPQKDQAVQMLN-UHFFFAOYSA-N
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Description

3-(2,3-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolidinone ring, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Phenylthiazoles: Compounds with a thiazole ring and phenyl substituents.

Uniqueness: 3-(2,3-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one is unique due to the presence of both the 2,3-dimethylphenyl group and the imino group, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-3-5-9(8(7)2)13-10(14)6-15-11(13)12/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXPQKDQAVQMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)CSC2=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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